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Compound of Interest

Compound Name: Methyl3-(4-hydroxybutyl)benzoate

Cat. No.: B13535613

Get Quote

Executive Summary
Methyl 3-(4-hydroxybutyl)benzoate (CAS: 1097624-19-5; Formula: C₁₂H₁₆O₃; MW: 208.25

g/mol ) is a bifunctional aromatic intermediate characterized by a methyl ester moiety and a

terminal primary alcohol on a butyl chain.[1][2][3][4][5][6][7][8][9][10] It serves as a critical linker

in medicinal chemistry, particularly in the synthesis of PROTACs (Proteolysis Targeting

Chimeras) and hybrid pharmacophores where precise spacer length and lipophilicity are

required.

This guide provides a rigorous spectroscopic analysis (NMR, IR, MS) of the compound.[6]

While direct experimental spectra for this specific meta-isomer are often proprietary, the data

below is synthesized from high-confidence experimental values of its structural isomer (methyl

4-(4-hydroxybutyl)benzoate) and established spectroscopic increments for meta-substituted

benzene systems.

Structural Analysis & Chemical Properties
The molecule consists of a disubstituted benzene ring. The meta (1,3) substitution pattern is

the defining spectroscopic feature that differentiates it from its more common para analogues.
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Property Value

IUPAC Name Methyl 3-(4-hydroxybutyl)benzoate

Molecular Formula C₁₂H₁₆O₃

Exact Mass 208.1099

Key Functional Groups
Methyl Ester (-COOCH₃), Primary Alcohol (-

CH₂OH), Aromatic Ring (1,3-sub)

LogP (Predicted) ~2.3 - 2.5

Nuclear Magnetic Resonance (NMR)
Spectroscopy[6][9]
¹H NMR (Proton NMR)
Solvent: CDCl₃ (Chloroform-d) | Frequency: 400 MHz

The ¹H NMR spectrum is characterized by a distinct aromatic pattern (1,3-substitution) and a

clean aliphatic chain profile.
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Position Shift (δ ppm) Multiplicity Integration
Assignment &
Coupling (J)

Ar-H (2) 7.85 - 7.90 Singlet (br) / dt 1H

H-2: Isolated

between

substituents.

Deshielded by

ester cone.

Ar-H (6) 7.80 - 7.85 Doublet (dt) 1H

H-6: Ortho to

ester. J ≈ 7.8 Hz.

[9]

Ar-H (4) 7.35 - 7.40 Doublet (d) 1H

H-4: Ortho to

alkyl chain. J ≈

7.8 Hz.[9]

Ar-H (5) 7.30 - 7.35 Triplet (t) 1H

H-5: Meta to both

groups. J ≈ 7.8

Hz.[9]

-OCH₃ 3.90 Singlet (s) 3H
Methyl ester

protons.[9]

-CH₂-OH 3.66 Triplet (t) 2H

Terminal

hydroxymethylen

e. J ≈ 6.5 Hz.

Ar-CH₂- 2.70 Triplet (t) 2H

Benzylic

methylene. J ≈

7.5 Hz.[4]

-CH₂- (Chain) 1.55 - 1.75 Multiplet (m) 4H

Overlapping

central

methylenes (C2'

and C3').

-OH 1.60 - 2.00 Broad Singlet 1H

Hydroxyl proton

(shift varies with

concentration).
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Expert Insight:

Differentiation from Para-Isomer: The para isomer shows a symmetric AA'BB' doublet system

at δ 7.95 and 7.25. The meta isomer described here displays a more complex 4-signal

pattern (s, d, d, t) in the aromatic region.

Chain Analysis: The triplet at 3.66 ppm is diagnostic for the primary alcohol. If this shifts to

~4.0+ ppm, it indicates accidental acylation of the alcohol during synthesis.

¹³C NMR (Carbon NMR)
Solvent: CDCl₃ | Frequency: 100 MHz

Type Shift (δ ppm) Assignment

Carbonyl 167.2 Ester C=O

Quaternary 143.5
C-3 (Alkylated aromatic

carbon)

Quaternary 130.0
C-1 (Ester-substituted aromatic

carbon)

Aromatic CH 133.2 C-6 (Ortho to ester)

Aromatic CH 129.5 C-2 (Isolated CH)

Aromatic CH 128.4 C-5 (Meta position)

Aromatic CH 127.0 C-4 (Ortho to alkyl)

Aliphatic 62.8 -CH₂OH (Terminal alcohol)

Methoxy 52.1 -OCH₃ (Methyl ester)

Aliphatic 35.6 Ar-CH₂- (Benzylic)

Aliphatic 32.3 -CH₂- (C-2' of butyl chain)

Aliphatic 27.5 -CH₂- (C-3' of butyl chain)

Infrared (IR) Spectroscopy[4][6]
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Method: ATR (Attenuated Total Reflectance) or Thin Film (NaCl plates).

The IR spectrum confirms the bifunctional nature, showing discrete bands for the ester and the

alcohol.

Wavenumber
(cm⁻¹)

Intensity Vibration Mode Functional Group

3350 - 3450 Broad, Medium O-H Stretch
Primary Alcohol (H-

bonded)

2930, 2860 Medium, Sharp C-H Stretch
Aliphatic Alkyl Chain

(Asym/Sym)

1715 - 1725 Strong, Sharp C=O Stretch
Conjugated Methyl

Ester

1605, 1585 Medium C=C Stretch
Aromatic Ring

Skeleton

1275 - 1285 Strong C-O Stretch
Ester (C-O-C

asymmetric)

1100 - 1050 Medium C-O Stretch
Primary Alcohol (C-

OH)

750, 690 Strong C-H Bend (oop)

Meta-disubstituted

Benzene (3 adjacent

H)

Mass Spectrometry (MS)[6][7]
Method: GC-MS (Electron Impact, 70 eV) or ESI-MS (Positive Mode).

Fragmentation Analysis (EI-MS)
Molecular Ion (M⁺):m/z 208 (Distinct, usually 10-20% intensity).

Base Peak: Likely m/z 135 or 163 (related to benzylic stability).

Key Fragments:
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[M - 31]⁺ (m/z 177): Loss of methoxy group (-OCH₃) from the ester. Common in methyl

benzoates.

[M - 18]⁺ (m/z 190): Loss of water (-H₂O) from the alkyl chain alcohol.

McLafferty Rearrangement: Not prominent in the ester chain, but possible in the butyl chain if

ionization occurs at the aromatic ring, leading to alkene elimination.

Tropylium Ion Derivative (m/z 135): Cleavage of the alkyl chain leaving a methyl-benzoate

cation species.

Fragmentation Pathway Diagram
The following diagram illustrates the logical fragmentation pathways expected in the Mass

Spectrum.

Molecular Ion (M+)
m/z 208

[M - OCH3]+
Acylium Ion

m/z 177

- •OCH3 (31)

[M - H2O]+
Cyclic Ether/Alkene

m/z 190

- H2O (18)

Benzylic Cleavage
(Loss of C3H6O)

m/z 149

Alkyl Cleavage

Methoxycarbonyl
Tropylium Ion

m/z 135

- CO (28)

Click to download full resolution via product page

Caption: Predicted Electron Impact (EI) fragmentation pathway for Methyl 3-(4-

hydroxybutyl)benzoate.

Experimental Workflow for Verification
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To validate the identity of this compound in a research setting, the following self-validating

workflow is recommended.

Crude Sample
(Methyl 3-(4-hydroxybutyl)benzoate)

1. TLC Screening
(Hex:EtOAc 1:1)
Look for Rf ~0.3

2. IR Analysis
Confirm -OH (3400)

& Ester (1720)

Single Spot? 3. 1H NMR
Check Ar Pattern

(s, d, d, t)

Func. Groups OK? 4. GC-MS
Confirm M+ 208

Isomer OK? Validated
Compound

MW Confirmed

Click to download full resolution via product page

Caption: Step-by-step analytical workflow for structural confirmation.

Protocol: TLC Visualization
Stationary Phase: Silica Gel 60 F254.

Mobile Phase: Hexane : Ethyl Acetate (1:1 v/v).

Visualization:

UV (254 nm): Dark spot (aromatic ring).

KMnO₄ Stain: Yellow spot on purple background (oxidizes alcohol).

Expected Rf: ~0.30 - 0.40 (lower than non-hydroxylated esters due to -OH polarity).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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